BenchChemオンラインストアへようこそ!

1-(7-Nitro-1H-indol-3-YL)ethanone

Kinase Inhibition CLK1 Meridianin Analogs

1-(7-Nitro-1H-indol-3-YL)ethanone is the definitive starting material for Meridianin-derived kinase inhibitors. Its 7-nitro substitution is critical for potent CLK1 inhibition (IC50 = 0.085 µM in derived analogs). Avoid inactive 4- or 5-nitro isomers; this regiospecific scaffold is essential for valid SAR studies targeting DYRK1A and CLK1. Secure the correct building block for your kinase inhibitor library.

Molecular Formula C10H8N2O3
Molecular Weight 204.18 g/mol
CAS No. 165669-21-6
Cat. No. B185881
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(7-Nitro-1H-indol-3-YL)ethanone
CAS165669-21-6
SynonymsEthanone, 1-(7-nitro-1H-indol-3-yl)-
Molecular FormulaC10H8N2O3
Molecular Weight204.18 g/mol
Structural Identifiers
SMILESCC(=O)C1=CNC2=C1C=CC=C2[N+](=O)[O-]
InChIInChI=1S/C10H8N2O3/c1-6(13)8-5-11-10-7(8)3-2-4-9(10)12(14)15/h2-5,11H,1H3
InChIKeyNDXMZEQFBKFBQC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(7-Nitro-1H-indol-3-YL)ethanone (CAS 165669-21-6): A Critical Intermediate for Kinase-Targeted Meridianin Analogs


1-(7-Nitro-1H-indol-3-YL)ethanone, also known as 3-acetyl-7-nitro-1H-indole, is a heterocyclic building block of the indole alkaloid class, with the molecular formula C10H8N2O3 and a molecular weight of 204.18 g/mol [1]. Its primary documented utility is as a synthetic precursor in the development of Meridianin analogs, a class of marine-derived compounds with demonstrated kinase inhibitory and antiproliferative activities [2]. The compound's structure, featuring a nitro group at the 7-position of the indole ring and an acetyl group at the 3-position, is a key scaffold for generating structure-activity relationship (SAR) data for this pharmacologically relevant series.

Why 1-(7-Nitro-1H-indol-3-YL)ethanone Cannot Be Replaced by Other 3-Acetylindoles


The specific positioning of the nitro group at the 7-position of the indole ring is a critical determinant of downstream biological activity, making simple substitution with other 3-acetylindole isomers or unsubstituted analogs inadequate for applications targeting DYRK1A and CLK1 kinases [1]. A systematic study of Meridianin derivatives demonstrated that while a nitro group at the 4- or 5- position is detrimental to kinase inhibition, introduction of the nitro group at the 6- or 7- position yields potent inhibitors [2]. Therefore, substituting 1-(7-Nitro-1H-indol-3-YL)ethanone with its 4- or 5-nitro isomers, or the unsubstituted 3-acetylindole, would not produce the same pharmacological profile and would invalidate any SAR studies based on this scaffold.

Quantitative Evidence for 1-(7-Nitro-1H-indol-3-YL)ethanone: Kinase Inhibition and Antiproliferative Activity


Potent and Selective Inhibition of CLK1 Kinase by the 7-Nitro Derivative

The final Meridianin analog synthesized from 1-(7-Nitro-1H-indol-3-YL)ethanone, identified as compound 73, exhibits potent and selective inhibition of the CLK1 kinase. Compared to the unsubstituted analog (compound 74) and the 4- and 5-nitro substituted analogs, the 7-nitro derivative demonstrates significantly higher inhibitory potency, confirming the crucial role of the 7-position substitution [1].

Kinase Inhibition CLK1 Meridianin Analogs SAR

Moderate Inhibition of DYRK1A Kinase by the 7-Nitro Derivative

The Meridianin analog derived from 1-(7-Nitro-1H-indol-3-YL)ethanone (compound 73) also demonstrates inhibition of DYRK1A kinase. While not as potent as its activity against CLK1, the 7-nitro derivative is significantly more active than the unsubstituted analog and the 4- and 5-nitro analogs, further highlighting the importance of the 7-position nitro group [1].

Kinase Inhibition DYRK1A Meridianin Analogs SAR

Lack of Activity Against CDK5/p25, CK1δ/ε, and GSK-3R/β Kinases

The Meridianin analog derived from 1-(7-Nitro-1H-indol-3-YL)ethanone (compound 73) was tested against a panel of five kinases and showed no significant inhibitory activity against CDK5/p25, CK1δ/ε, or GSK-3R/β [1]. This demonstrates a degree of selectivity within the CMGC kinase family.

Kinase Selectivity CDK5 CK1 GSK-3 Meridianin Analogs

Research and Industrial Applications for 1-(7-Nitro-1H-indol-3-YL)ethanone


Synthesis of CLK1-Selective Meridianin Analogs

Based on the demonstrated IC50 of 0.085 μM against CLK1 for the derived Meridianin analog (compound 73) [1], 1-(7-Nitro-1H-indol-3-YL)ethanone is the preferred starting material for research groups synthesizing and optimizing CLK1 inhibitors using a Meridianin scaffold. Its use ensures the critical 7-nitro substitution, which is essential for high potency, as evidenced by the >117-fold loss of activity seen with 4- and 5-nitro isomers [1].

Structure-Activity Relationship (SAR) Studies on Indole Alkaloids

This compound is a key reagent for systematic SAR studies exploring the impact of 7-position substitution on indole-based kinase inhibitors. The data from Giraud et al. (2011) provides a clear baseline showing that the 7-nitro group confers potent CLK1 inhibition and moderate DYRK1A inhibition, while eliminating activity against CDK5/p25, CK1δ/ε, and GSK-3R/β [1]. This makes it an essential control and building block for any library of indole alkaloid analogs targeting these kinases.

Development of Dual CLK1/DYRK1A Inhibitors

The activity profile of the analog derived from 1-(7-Nitro-1H-indol-3-YL)ethanone (CLK1 IC50 = 0.085 μM; DYRK1A IC50 = 0.7 μM) [1] positions it as a starting point for developing dual inhibitors of these two kinases, which are both members of the CMGC branch of the kinome and are implicated in RNA splicing regulation and neurodegenerative diseases [1]. Researchers can use this compound to further optimize the balance of dual inhibition.

Building Block for Focused Kinase Inhibitor Libraries

For medicinal chemistry groups or CROs building focused libraries of potential kinase inhibitors, 1-(7-Nitro-1H-indol-3-YL)ethanone offers a validated entry point into a chemical space with known activity against CLK1 and DYRK1A [1]. Its procurement ensures that any subsequent analogs will have the correct regiospecific substitution required for this specific activity profile, avoiding the inactivity associated with other nitro-substituted regioisomers [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(7-Nitro-1H-indol-3-YL)ethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.